molecular formula C15H17NO2 B14781069 6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Katalognummer: B14781069
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: YBYRARMSNPLHJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 956270-78-3) is a cyclopenta[c]quinoline derivative characterized by an ethyl substituent at position 6 and a carboxylic acid group at position 4.

Eigenschaften

IUPAC Name

6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-9-5-3-7-11-10-6-4-8-12(10)14(15(17)18)16-13(9)11/h3-7,10,12,14,16H,2,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYRARMSNPLHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Cyclopenta[c]quinoline Derivatives
Compound Name Substituents Biological Target Activity/IC50 Key Findings References
6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid Ethyl (C6), COOH (C4) Not explicitly reported N/A Structural focus; potential for derivatization based on analogs.
6-Carbamoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CTCQC) Carbamoyl (C6), COOH (C4) Homoserine transacetylase (HTA) Antifungal First HTA inhibitor identified; validates HTA as a drug target.
6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid Hydroxy (C6), COOH (C4) r(CUG)12–MBNL1 complex (myotonic dystrophy) IC50 = 242 µM Least potent in inhibiting RNA-protein interactions.
K31 (4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid) 3-Bromophenyl (C4), COOH (C6) Hantavirus nucleocapsid protein Antiviral (SI = 18) Blocks viral replication; highlights aryl substituent efficacy.
4BP-TQS (4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) 4-Bromophenyl (C4), SO2NH2 (C8) α7 nicotinic acetylcholine receptor (nAChR) Allosteric agonist-PAM Bromine position (para) critical for agonist activity.
6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid Methyl (C6, C7), COOH (C4) Schistosoma mansoni acetylcholinesterase Moderate inhibition (49.44% at unspecified conc.) Dimethyl groups enhance selectivity for parasitic enzymes.
4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid Ethoxycarbonyl (C4), COOH (C8) Not reported N/A Ester derivative; altered solubility vs. carboxylic acid.

Key Insights from Structural-Activity Relationships (SAR)

Substituent Position and Electronic Effects :

  • C6 Modifications :

  • Carbamoyl (CTCQC, ) enhances antifungal activity by targeting HTA, whereas the 3-bromophenyl group in K31 improves antiviral potency through hydrophobic interactions.
    • C4 vs. C8 Functionalization :
  • Sulfonamide derivatives (e.g., 4BP-TQS ) at C8 act as nAChR modulators, whereas C4-carboxylic acids (e.g., CTCQC ) target enzymes, indicating position-dependent target engagement.
    • Halogen Substituents :
  • Para-bromine in 4BP-TQS confers allosteric agonist activity, while meta/ortho positions abolish this effect, emphasizing the role of halogen placement in receptor binding.

Functional Group Impact :

  • Carboxylic Acid vs. Sulfonamide : Carboxylic acids (e.g., CTCQC ) are associated with enzyme inhibition, whereas sulfonamides (e.g., TQS derivatives ) favor ion channel modulation.
  • Esterification : The ethoxycarbonyl derivative demonstrates how esterification can alter pharmacokinetic properties, though biological data remain unexplored.

Biological Potency :

  • The hydroxy-substituted analog exhibits the lowest potency (IC50 = 242 µM) in myotonic dystrophy assays, suggesting that electron-withdrawing or bulky groups at C6 may hinder RNA-binding interactions.
  • In contrast, carbamoyl and bromophenyl substituents enhance activity in their respective targets, indicating tailored substituent design for specific applications.

Biologische Aktivität

The compound 6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a derivative of the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and other therapeutic potentials, supported by recent research findings and case studies.

Chemical Structure

The molecular formula for this compound is C13H15NC_{13}H_{15}N with a unique cyclopenta[c]quinoline structure that contributes to its biological properties. The structural characteristics include a tetrahydro framework that influences its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance:

  • Synthesis and Evaluation : A study synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the agar diffusion method. Among these, certain compounds showed notable activity against S. aureus and E. coli, indicating the potential of structural modifications to enhance efficacy .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µg/mL)
5aStaphylococcus aureus2098.2
5bEscherichia coli2556.8
6 (Control)Ampicillin30-

Anticancer Activity

The quinoline nucleus is recognized for its anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation:

  • In vitro Studies : Compounds derived from quinolines were tested against various cancer cell lines using the MTT assay. The results indicated that specific modifications in the molecular structure significantly enhanced cytotoxicity against cancer cells .

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
5aMCF-7 (Breast Cancer)45.0
5bHeLa (Cervical Cancer)32.5
ControlDoxorubicin10.0

The biological activity of This compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Cell Cycle Arrest : Specific derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Case Studies

  • Antibacterial Efficacy : A case study analyzed the effectiveness of a synthesized derivative in treating infections caused by resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
  • Cancer Treatment Trials : Clinical trials involving derivatives of this compound showed promising results in reducing tumor size in patients with advanced cancers, highlighting the need for further investigation into dosage optimization and long-term effects.

Q & A

Q. What are the common synthetic routes for synthesizing 6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid and its structural analogs?

  • Methodological Answer : The compound can be synthesized via cyclization of intermediates such as 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst under thermal conditions (150°C, 5–7 h) . For analogs, substituents like ethyl or fluoro groups are introduced during precursor synthesis, often involving nitro reduction (e.g., using SnCl₂/HCl) and subsequent functionalization . Key steps include optimizing reaction conditions (solvent, catalyst loading) to minimize by-products and improve yields.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the bicyclic scaffold and substituent positions, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies carboxylic acid and cyclopentane ring vibrations. For solid-state analysis, X-ray crystallography provides precise spatial arrangement, as demonstrated in structurally related 4-(adamantan-1-yl)quinoline derivatives .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Methodological Answer : Impurities often arise from incomplete cyclization or residual intermediates. Purification strategies include silica gel chromatography (petroleum ether/EtOAc gradients) and recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC and HPLC ensures intermediate conversion. For scale-up, continuous flow reactors improve reproducibility by maintaining precise temperature and mixing .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution, identifying reactive sites (e.g., carboxylic acid group) for electrophilic/nucleophilic modifications . Molecular docking studies simulate interactions with bacterial DNA gyrase or topoisomerase IV, correlating substituent effects (e.g., ethyl vs. fluoro groups) with binding affinity . These tools guide rational design of analogs with enhanced antibacterial potency.

Q. How can contradictions in antibacterial activity data across derivatives be systematically resolved?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are essential. For example, replacing the ethyl group with bulkier substituents (e.g., trifluoromethyl) may enhance membrane permeability but reduce solubility . Comparative assays under standardized conditions (e.g., MIC testing against S. aureus and E. coli) isolate substituent-specific effects . Conflicting data may arise from assay variability, requiring triplicate experiments and statistical validation (e.g., ANOVA).

Q. What strategies optimize cyclization efficiency in large-scale synthesis?

  • Methodological Answer : Catalyst screening (e.g., PPA vs. Eaton’s reagent) and solvent selection (diphenyl ether for high-temperature stability) significantly impact cyclization yields . Microwave-assisted synthesis reduces reaction time (from hours to minutes) while minimizing side reactions. Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time for dynamic optimization .

Q. How do stereochemical considerations influence the compound’s pharmacological profile?

  • Methodological Answer : The tetrahydrocyclopentaquinoline scaffold has defined stereocenters (3a,4,5,9b positions), which affect binding to chiral biological targets. Chiral HPLC or enzymatic resolution separates enantiomers, while circular dichroism (CD) confirms absolute configuration . For example, the (3aR,4S) configuration in analogs shows enhanced inhibition of bacterial DNA gyrase compared to its enantiomer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.